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Compound of Interest

Compound Name: Ethyl 4-tert-butylbenzoylformate

Cat. No.: B1301108

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-tert-butylbenzoylformate is an organic compound of interest in various chemical
research domains, including synthetic chemistry and drug discovery. A thorough understanding
of its structural and electronic properties is crucial for its application and development.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural
elucidation and characterization of this molecule. This technical guide provides a detailed
overview of the expected spectroscopic data for Ethyl 4-tert-butylbenzoylformate, based on
its chemical structure and data from analogous compounds, due to the limited availability of
direct experimental spectra in public databases. Furthermore, it outlines the standard
experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate Molecular Formula: C14aH1s03[1]
Molecular Weight: 234.29 g/mol [1] CAS Number: 80120-36-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Ethyl 4-
tert-butylbenzoylformate. These predictions are based on the analysis of its functional groups
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and comparison with structurally similar compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.90 Doublet (d) 2H
(ortho to carbonyl)
Aromatic protons
~7.50 Doublet (d) 2H
(meta to carbonyl)
4.45 Quartet (q) 2H -OCH2CHs
1.40 Triplet (t) 3H -OCH2CHs
1.35 Singlet (s) 9H -C(CHs)s

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: CDCIs (0 = 77.16 ppm)
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Chemical Shift (6, ppm)

Assignment

~190 C=0 (ketone)

~165 C=0 (ester)

~158 Aromatic C (para to carbonyl)
~131 Aromatic C (ipso to tert-butyl)
~129 Aromatic C-H (ortho to carbonyl)
~126 Aromatic C-H (meta to carbonyl)
~62 -OCH2CHs

~35 -C(CHs)3

~31 -C(CHs)s

~14 -OCH2CHs

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group

Wavenumber (cm~?) Intensity . .

Vibration
~2960 Strong C-H stretch (sp?)
~1735 Strong C=0 stretch (ester)
~1690 Strong C=0 stretch (ketone)
~1605 Medium C=C stretch (aromatic)
~1270, ~1100 Strong C-O stretch (ester)

Table 4: Expected Major Fragments in Mass

Spectrometry (MS)
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miz Proposed Fragment lon
234 [M]* (Molecular ion)

205 [M - C2Hs]*

189 [M - OCzHs]*

161 [M - COOC2Hs]*

147 [4-tBu-CeH4-COJ*

57 [C(CH3)s]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-tert-butylbenzoylformate
in about 0.6 mL of a deuterated solvent (e.g., CDCIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.
o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.
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o Process the Free Induction Decay (FID) with an appropriate window function (e.g.,
exponential multiplication) and Fourier transform.

o Phase and baseline correct the spectrum.

o Integrate the signals and reference the spectrum to the TMS signal.

e 13C NMR Acquisition:

o

Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans compared to *H NMR due to the lower natural abundance of
13C_

o Process the FID similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCls at & = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small drop of the neat liquid sample directly onto the ATR crystal.
o Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.
o Data Acquisition:
o Record a background spectrum of the empty ATR setup.

o Record the sample spectrum over a typical range of 4000-400 cm™1,
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o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
with a direct infusion source.

Procedure (Electron lonization - El):
e Sample Introduction:

o GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane
or ethyl acetate). Inject a small volume (e.g., 1 yL) into the GC, where it will be vaporized
and separated before entering the mass spectrometer.

o Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 4-tert-butylbenzoylformate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of Ethyl 4-tert-butylbenzoylformate. While experimental data for this specific
molecule is not readily available, the predicted NMR, IR, and MS data, in conjunction with the
detailed experimental protocols, offer a solid foundation for researchers and scientists working
with this compound. The provided analytical workflow visualizes the logical progression from
sample to structural elucidation, emphasizing the complementary nature of these powerful
spectroscopic techniques. It is recommended that researchers synthesize or acquire a pure
sample of Ethyl 4-tert-butylbenzoylformate and perform these analyses to obtain definitive
experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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